molecular formula C6H7N3O2 B097552 2-Pyridinamine, 3-methyl-N-nitro- CAS No. 18344-53-1

2-Pyridinamine, 3-methyl-N-nitro-

Cat. No.: B097552
CAS No.: 18344-53-1
M. Wt: 153.14 g/mol
InChI Key: KZVCMWYVURNVOQ-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-methyl-N-nitro- (CAS: 18344-53-1) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Structurally, it features a pyridine ring substituted with a methyl group at the 3-position and a nitro group (-NO₂) attached to the primary amine at the 2-position. This compound belongs to the aminopyridine family, which is notable for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

18344-53-1

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)nitramide

InChI

InChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8)

InChI Key

KZVCMWYVURNVOQ-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)N[N+](=O)[O-]

Canonical SMILES

CC1=C(N=CC=C1)N[N+](=O)[O-]

Synonyms

3-Methyl-N-nitropyridin-2-amine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular characteristics of 2-Pyridinamine, 3-methyl-N-nitro- and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
2-Pyridinamine, 3-methyl-N-nitro- 18344-53-1 C₆H₇N₃O₂ 153.14 3-methyl, N-nitro
4-Methyl-3-nitropyridin-2-amine - C₆H₇N₃O₂ 153.14 4-methyl, 3-nitro, 2-amine
N,N-Dimethyl-3-nitropyridin-2-amine - C₇H₉N₃O₂ 167.17 N,N-dimethyl, 3-nitro
3-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine 666698-08-4 C₁₂H₁₂N₄O₂ 244.25 3-nitro, N-substituted ethylpyridine
2-Amino-3-(trifluoromethyl)pyridine 183610-70-0 C₆H₅F₃N₂ 176.11 3-trifluoromethyl, 2-amine
Key Observations:

Isomerism : While 2-Pyridinamine, 3-methyl-N-nitro- and 4-Methyl-3-nitropyridin-2-amine share the same molecular formula (C₆H₇N₃O₂), their substituent positions differ significantly. The former has a nitro group on the amine nitrogen, whereas the latter has nitro at the 3-position and methyl at the 4-position .

Molecular Weight Variability : Bulky substituents, such as the ethylpyridine group in 3-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine , increase molecular weight (244.25 g/mol) and may influence solubility and reactivity .

Physicochemical Properties

a) Stability and Reactivity
  • Nitro Group Impact : The N-nitro group in 2-Pyridinamine, 3-methyl-N-nitro- may confer instability under reducing conditions or high temperatures, a common trait in nitroamines. In contrast, 4-Methyl-3-nitropyridin-2-amine (with nitro on the ring) is more stable due to resonance stabilization of the nitro group within the aromatic system .
  • Methyl Group Effects: The 3-methyl substituent in the target compound enhances lipophilicity compared to unsubstituted analogs like 2-Aminopyridine (CAS: 504-29-0), which has a smaller logP value .
b) Spectral Data
  • UV/Visible Spectra: While specific UV data for the target compound are unavailable, 2-Pyridinamine, 3-methyl (a related non-nitro derivative) exhibits absorption maxima near 260–280 nm, typical for aromatic amines . The nitro group likely shifts absorption to longer wavelengths due to increased conjugation.
a) Pharmaceutical and Agrochemical Relevance
  • For example, 3-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine (CAS: 666698-08-4) is used in pharmaceutical research due to its bioactive pyridine backbone .
  • 2-Amino-3-(trifluoromethyl)pyridine: Used in coordination chemistry for luminescent materials, highlighting the role of fluorine in modulating electronic properties .

Preparation Methods

Reaction Conditions and Optimization

Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which reacts with the lone pair of the amine nitrogen. Key parameters include:

  • Temperature : Maintaining the reaction between 0–5°C to prevent over-nitration or decomposition.

  • Acid Concentration : A HNO₃ concentration of 60–75% minimizes side reactions such as ring nitration.

  • Stoichiometry : A 1:1.2 molar ratio of 2-amino-3-methylpyridine to HNO₃ ensures complete conversion.

In a representative procedure, 2-amino-3-methylpyridine (10 mmol) is dissolved in chilled H₂SO₄ (30 mL), followed by dropwise addition of HNO₃ (12 mmol) at 0°C. The mixture is stirred for 2–4 hours, quenched with ice water, and neutralized with sodium bicarbonate to yield the crude product, which is recrystallized from ethanol.

Challenges and Mitigation

Direct nitration faces two primary challenges:

  • Competitive Ring Nitration : The electron-donating methyl group at position 3 can direct nitration to the pyridine ring, forming undesired byproducts like 3-methyl-2-amino-5-nitropyridine. Using diluted HNO₃ and shorter reaction times suppresses this side reaction.

  • Nitramine Instability : N-Nitroamines are thermally sensitive. Isolation at low temperatures and avoidance of prolonged storage in solution are critical.

Protection-Deprotection Strategies

To circumvent the limitations of direct nitration, protection of the amine group prior to nitration offers enhanced regioselectivity. This approach, inspired by the synthesis of 2-nitro-3-aminopyridine, involves three stages: protection, nitration, and deprotection.

Urea Protection Method

2-Amino-3-methylpyridine is converted to N,N'-di-(3-methylpyridin-2-yl)urea by reaction with phosgene (COCl₂) or urea (H₂NCONH₂). The urea group serves as a protecting group, stabilizing the amine and directing nitration to the nitrogen atom.

Procedure :

  • Protection : 2-Amino-3-methylpyridine (20 mmol) is refluxed with urea (10 mmol) in chlorobenzene for 6 hours, yielding the urea derivative.

  • Nitration : The urea-protected compound is treated with HNO₃ (1.4 equiv) in H₂SO₄ at 50–70°C for 3 hours.

  • Deprotection : Hydrolysis with aqueous NaOH regenerates the free amine, now nitro-functionalized.

Advantages :

  • High selectivity for N-nitration over ring nitration.

  • Yields exceeding 85% after optimization.

Nucleophilic Substitution Routes

An alternative pathway involves constructing the pyridine ring with pre-installed functional groups. This method, adapted from the synthesis of 2-methyl-3-nitropyridines, utilizes halogenated precursors for sequential amination and nitration.

Synthesis from 2-Chloro-3-methylpyridine

  • Amination : 2-Chloro-3-methylpyridine undergoes nucleophilic substitution with aqueous ammonia under high pressure (150°C, 5 bar) to form 2-amino-3-methylpyridine.

  • Nitration : The amine is nitrated as described in Section 1.1.

Key Data :

StepConditionsYield (%)
AminationNH₃ (aq), 150°C, 24h78
NitrationHNO₃/H₂SO₄, 0°C, 3h65

Spectroscopic Characterization and Validation

Successful synthesis of 3-methyl-N-nitro-2-pyridinamine requires rigorous characterization to confirm regiochemistry and purity.

UV-Vis Spectroscopy

The NIST WebBook reports that analogous nitropyridinamines exhibit strong absorbance at λₘₐₓ = 270–290 nm due to n→π* transitions of the nitro group. Discrepancies in λₘₐₓ values can indicate positional isomers or impurities.

Melting Point Analysis

While the target compound’s melting point is undocumented, related compounds like 3-nitro-2-pyridinamine melt at 163–164°C . A sharp melting point within this range supports successful synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Pyridinamine, 3-methyl-N-nitro-?

Methodological Answer: The synthesis typically involves nitration of the precursor 3-methyl-2-pyridinamine. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the nitro derivative.
  • Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and compare retention times with standards .

Q. How can the molecular structure of 2-Pyridinamine, 3-methyl-N-nitro- be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to identify characteristic signals (e.g., aromatic protons at δ 7.5–8.5 ppm, nitro group splitting patterns) .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles. For example, the nitro group at the N-position creates a planar geometry .
  • Mass Spectrometry : Validate molecular weight (MW 169.14 g/mol) via ESI-MS or EI-MS .

Q. What analytical methods are recommended for detecting 2-Pyridinamine, 3-methyl-N-nitro- in complex matrices?

Methodological Answer:

  • GC-MS : Derivatize the compound (e.g., silylation) to improve volatility. Use a DB-5MS column and monitor fragment ions (e.g., m/z 169 for the molecular ion) .
  • HPLC-DAD : Employ a C18 column with UV detection at 254 nm (nitro group absorbance) .
  • Validation : Spike recovery experiments in biological/environmental samples (e.g., soil, plasma) to assess method accuracy .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of 2-Pyridinamine, 3-methyl-N-nitro- in substitution reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for nucleophilic attack. The nitro group withdraws electron density, activating the pyridine ring at specific positions .
  • Experimental Validation : Conduct reactions with nucleophiles (e.g., amines, thiols) under varying pH conditions. Monitor regioselectivity via LC-MS .

Q. How can contradictory literature data on the compound’s thermodynamic properties be resolved?

Methodological Answer:

  • Data Reconciliation : Compare enthalpy of fusion (ΔfusH) values from multiple sources (e.g., NIST data vs. experimental DSC measurements) .
  • Error Analysis : Assess purity of samples used in prior studies (e.g., via elemental analysis) and control for polymorphic forms .

Q. What are the degradation pathways of 2-Pyridinamine, 3-methyl-N-nitro- under oxidative conditions?

Methodological Answer:

  • Ozonolysis Studies : Expose the compound to ozone (O₃) and monitor intermediates via LC-MS. Major products include pyridine-ring cleavage fragments (e.g., carboxylic acids) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitro) to track nitrogen migration during degradation .

Q. How does 2-Pyridinamine, 3-methyl-N-nitro- interact with biological targets?

Methodological Answer:

  • In Silico Docking : Screen against enzyme databases (e.g., PDB) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues .
  • In Vitro Assays : Test inhibition of cytochrome P450 enzymes or microbial growth (e.g., E. coli), correlating activity with structural analogs .

Q. What strategies mitigate toxicity challenges in handling 2-Pyridinamine, 3-methyl-N-nitro-?

Methodological Answer:

  • Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection to avoid inhalation/contact .
  • Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity) and compare results with structurally related nitroaromatics .

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